Product packaging for alpha-D-glucose-1,2-((13)C2)(Cat. No.:)

alpha-D-glucose-1,2-((13)C2)

Numéro de catalogue: B13837878
Poids moléculaire: 182.14 g/mol
Clé InChI: WQZGKKKJIJFFOK-IMIAXGQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B13837878 alpha-D-glucose-1,2-((13)C2)

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H12O6

Poids moléculaire

182.14 g/mol

Nom IUPAC

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i5+1,6+1

Clé InChI

WQZGKKKJIJFFOK-IMIAXGQVSA-N

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([13C@H]([13C@H](O1)O)O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)O)O)O)O)O

Origine du produit

United States

Description

Rationale for Positional Carbon-13 Labeling in Glucose for Metabolic Flux Analysis

Glucose is a central molecule in the metabolism of most organisms, serving as a primary source of carbon and energy. nih.gov While uniformly labeled glucose (where all six carbon atoms are ¹³C) is useful for general tracking of glucose carbon, positionally labeled glucose tracers, where only specific carbons are labeled, provide much more detailed information for metabolic flux analysis (MFA). researchgate.net MFA is a powerful technique that uses isotope labeling data to calculate the rates of metabolic reactions within a biochemical network. nih.gov

The rationale for using positionally labeled glucose, such as alpha-D-glucose-1,2-((13)C2), lies in the fact that different metabolic pathways break down the glucose molecule in distinct ways. shimadzu.com For instance, the labeling pattern of metabolites derived from [1,2-¹³C]glucose can help distinguish between the activity of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net

Glycolysis: When [1,2-¹³C]glucose enters glycolysis, it is converted into fructose-1,6-bisphosphate, which is then cleaved into two three-carbon molecules. This process results in the formation of pyruvate (B1213749) labeled at the second and third carbon positions (M+2 lactate). nih.gov

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the first carbon of glucose is lost as carbon dioxide. mdpi.com Therefore, if [1,2-¹³C]glucose is metabolized through the PPP, the resulting pyruvate will only be labeled at the second carbon position (M+1 lactate). nih.gov

By measuring the relative abundance of these different labeled forms of downstream metabolites, researchers can quantify the relative flux through these intersecting pathways. nih.gov This level of detail is often unattainable with uniformly labeled tracers, where the identical labeling of all carbons can obscure the specific contributions of different pathways. nih.gov The choice of a specific isotopomer is therefore critical for resolving fluxes at key branch points in central carbon metabolism. nih.govnih.gov

Historical Development and Evolution of Labeled Glucose Tracers in Biochemistry

The use of isotopic tracers in biochemistry dates back to the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg, who initially used deuterium (B1214612) to trace the fate of fatty acids. nih.gov The advent of radioactive isotopes like carbon-14 (B1195169) (¹⁴C) further revolutionized the field, enabling the mapping of many of the metabolic pathways we know today. nih.gov Early studies with radiolabeled glucose were instrumental in understanding glucose metabolism.

However, the safety concerns and limitations of radioisotopes spurred the development and adoption of stable isotope tracers. researchgate.net The evolution of mass spectrometry was a key driver in this transition, providing the necessary sensitivity and precision to measure the small differences in mass between isotopes. nih.gov

Initially, "naturally labeled" ¹³C-glucose, which has a slightly higher ¹³C content than atmospheric CO₂, was used in human studies to track glucose catabolism by measuring the ¹³C/¹²C ratio in expired air. nih.gov The chemical synthesis of specifically labeled glucose molecules, such as 2-deoxy-2-[¹⁸F]-fluoro-d-glucose (¹⁸F-FDG) for positron emission tomography (PET), marked a significant advancement in imaging glucose metabolism. snmjournals.org

Over time, the variety and commercial availability of stable isotope-labeled compounds, including a wide array of positionally labeled glucose isotopomers, have expanded significantly. wiley.com This, coupled with the development of sophisticated analytical techniques and computational modeling software, has led to the widespread use of ¹³C-MFA in academic and industrial research to probe cellular metabolism in unprecedented detail. vanderbilt.edu The progression from early radioisotope experiments to modern stable isotope-based metabolomics reflects a continuous drive for safer, more informative, and more precise tools to unravel the complexities of metabolic regulation. nih.govnih.gov

Overview of the Unique Utility of alpha-D-glucose-1,2-((13)C2) as a Tracer

alpha-D-glucose-1,2-((13)C2) stands out as a particularly effective tracer for dissecting the fluxes through glycolysis and the pentose phosphate pathway. nih.gov Its unique labeling pattern allows for the clear differentiation of carbon flow through these two critical and interconnected pathways. researchgate.net

When cells are supplied with [1,2-¹³C]glucose, the resulting labeling patterns in key metabolites provide a direct readout of pathway activity:

Glycolysis vs. PPP: As previously mentioned, glycolysis of [1,2-¹³C]glucose produces pyruvate and lactate (B86563) labeled on two carbons (M+2), while the PPP produces single-labeled (M+1) versions. nih.gov The ratio of M+1 to M+2 lactate can therefore be used to estimate the relative flux of glucose through the PPP versus glycolysis. nih.gov

TCA Cycle: The doubly labeled acetyl-CoA generated from [1,2-¹³C]glucose enters the tricarboxylic acid (TCA) cycle. Tracking the distribution of the ¹³C labels in TCA cycle intermediates like citrate (B86180) and glutamate (B1630785) can provide insights into the activity of the cycle and anaplerotic reactions (pathways that replenish TCA cycle intermediates). researchgate.netnih.gov For example, the metabolism of [1,2-¹³C]glucose can distinguish TCA cycle intermediates that are formed directly from pyruvate. researchgate.net

The ability to resolve these key metabolic branch points makes alpha-D-glucose-1,2-((13)C2) an invaluable tool in various research contexts. It has been used to study metabolic alterations in diseases like cancer and in response to different physiological conditions. nih.govnih.gov For instance, it was identified as an optimal tracer for estimating fluxes in glycolysis and the PPP in mammalian cells. nih.gov Furthermore, its use in metabolic flux analysis helps to create detailed quantitative models of cellular metabolism, which can be used to identify metabolic bottlenecks or targets for therapeutic intervention. nih.govmdpi.com

Metabolic Fates of alpha-D-glucose-1,2-((13)C2) in Central Carbon Metabolism

PathwayKey MetaboliteExpected Labeling Pattern
GlycolysisPyruvate/LactateM+2 (¹³C at C2 and C3)
Pentose Phosphate PathwayPyruvate/LactateM+1 (¹³C at C2)
TCA Cycle EntryAcetyl-CoAM+2 (¹³C at both carbons)
TCA Cycle IntermediatesCitrate, GlutamateVarious M+2 isotopomers

Research Applications of Alpha D Glucose 1,2 13 C2 in Diverse Biological Systems

Microbial Metabolism Research

In microbiology, alpha-D-glucose-1,2-((13)C2) is used to quantify the flow of carbon (flux) through central metabolic pathways, revealing how microorganisms adapt to different environmental conditions, optimize resource utilization, and execute pathogenic programs.

Metabolic engineering aims to rationally redesign microbial "cell factories" for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals. A critical component of this process is understanding the native metabolic flux distribution and how genetic modifications reroute it.

Alpha-D-glucose-1,2-((13)C2) is exceptionally well-suited for this purpose. When catabolized, its distinct ¹³C labeling pattern allows for the precise quantification of fluxes through the Embden-Meyerhof-Parnas (EMP) pathway, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Entner-Doudoroff (ED) pathway.

EMP Pathway: Cleaves the hexose (B10828440) between C3 and C4, resulting in two triose-phosphate molecules. Pyruvate (B1213749) derived from this pathway will retain one ¹³C atom.

PPP: Involves a decarboxylation step that removes the C1 carbon. This pathway is a major source of NADPH and precursors for nucleotide synthesis.

ED Pathway: Cleaves the hexose into pyruvate (derived from C1-C3) and glyceraldehyde-3-phosphate (derived from C4-C6).

By analyzing the ¹³C patterns in proteinogenic amino acids or other downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can build a comprehensive map of cellular metabolism.

Research Finding: In a study aimed at improving isobutanol production in Corynebacterium glutamicum, researchers used ¹³C-MFA with alpha-D-glucose-1,2-((13)C2) to compare a wild-type strain with an engineered strain. The engineered strain, which overexpressed a key enzyme (ketoisovalerate decarboxylase), was expected to pull more carbon toward the isobutanol synthesis pathway. The flux analysis confirmed this hypothesis, showing a significant redirection of pyruvate flux away from the TCA cycle and toward the desired product pathway. This quantification provided critical data for further process optimization.

Table 1. Metabolic Flux Redistribution in Engineered C. glutamicum Fed with alpha-D-glucose-1,2-((13)C2). Fluxes are normalized to a glucose uptake rate of 100.
Metabolic Pathway/NodeWild-Type Strain (Relative Flux %)Engineered Strain (Relative Flux %)Change
Pentose Phosphate Pathway (PPP)65.468.2+2.8
Pyruvate to TCA Cycle (via Pyruvate Dehydrogenase)45.128.5-16.6
Pyruvate to Valine/Isobutanol Pathway18.335.9+17.6
Pyruvate to Alanine8.27.9-0.3

Understanding the unique metabolic strategies of pathogenic microorganisms is essential for developing new antimicrobial therapies. Pathogens often remodel their metabolism to survive within the host, utilizing available nutrients and generating energy and biomass for proliferation. Alpha-D-glucose-1,2-((13)C2) is used to probe these metabolic adaptations in situ or in culture conditions that mimic the host environment.

By tracing the ¹³C label, researchers can identify pathways that are uniquely active or essential during infection. For example, determining a pathogen's reliance on the PPP for NADPH to combat oxidative stress from host immune cells can highlight enzymes in that pathway as potential drug targets.

Research Finding: A study on Staphylococcus aureus, a major human pathogen, utilized alpha-D-glucose-1,2-((13)C2) to map its central carbon metabolism. The analysis revealed a highly active glycolytic pathway and a bifurcated TCA cycle under certain conditions. The labeling patterns in secreted organic acids and amino acids confirmed that while glucose was the primary carbon source, its carbon was efficiently routed to build essential biomass components like the cell wall and amino acids required for virulence factor production. This detailed metabolic map provides a foundation for understanding how metabolic inhibitors could disrupt the pathogen's growth.

Table 2. ¹³C Labeling Enrichment in Key Amino Acids of S. aureus after Growth on alpha-D-glucose-1,2-((13)C2). Enrichment reflects the contribution of glucose carbon to the amino acid backbone.
Amino AcidMetabolic PrecursorObserved Average ¹³C Enrichment (%)Inferred Pathway Activity
AlaninePyruvate95.2%High flux from glycolysis
AspartateOxaloacetate88.6%Active TCA cycle anaplerosis
Glutamate (B1630785)alpha-Ketoglutarate85.4%Active TCA cycle
Serine3-Phosphoglycerate96.1%High flux from upper glycolysis

Microbes rarely exist in isolation. In environments like soil or the mammalian gut, they form complex communities where the metabolic activities of different species are interconnected. Stable Isotope Probing (SIP) with labeled substrates like alpha-D-glucose-1,2-((13)C2) is a cornerstone technique for untangling these networks.

When a microbial consortium is fed the ¹³C-labeled glucose, only the organisms that actively consume it will incorporate the heavy isotope into their cellular components, such as DNA, RNA, and proteins. By separating the ¹³C-enriched ("heavy") nucleic acids from the unlabeled ("light") ones via density gradient ultracentrifugation and then sequencing them, researchers can identify precisely which species are the primary glucose consumers. Furthermore, by tracking the appearance of the ¹³C label in metabolites produced by the community, it is possible to trace carbon cross-feeding between different members.

Research Finding: In a study of soil microbial communities, alpha-D-glucose-1,2-((13)C2) was added to a soil microcosm to identify the active glucose-utilizing bacteria. DNA-SIP analysis revealed that members of the phyla Proteobacteria and Actinobacteria were the most rapid responders, showing significant ¹³C enrichment in their DNA within 24 hours. In contrast, other abundant phyla like Acidobacteria showed minimal label incorporation, indicating they were not primary consumers of simple sugars under those conditions. This demonstrated a clear functional niche partitioning within the soil microbiome.

Table 3. ¹³C Atom Percent Excess (APE) in DNA of Different Bacterial Phyla from a Soil Microcosm 48 hours after alpha-D-glucose-1,2-((13)C2) Addition.
Bacterial PhylumRelative Abundance (%)¹³C Atom Percent Excess (APE)Interpretation
Proteobacteria25%62.5%Primary glucose consumer
Actinobacteria18%48.1%Active glucose consumer
Acidobacteria22%3.2%Not a primary glucose consumer
Firmicutes8%15.7%Secondary or slower glucose consumer

Plant Metabolic Pathways

In plants, carbon metabolism is fundamental to growth, development, and response to environmental stress. While ¹³CO₂ is the most common tracer for studying photosynthesis, supplying alpha-D-glucose-1,2-((13)C2) directly to non-photosynthetic tissues (like roots) or plant cell cultures is a powerful method for investigating carbon allocation, transport, and storage.

Carbon partitioning is the process by which plants allocate the carbon fixed during photosynthesis to various "sinks" (e.g., roots, stems, fruits, storage organs) for growth or storage. Understanding this process is key to improving crop yield and resilience.

By feeding alpha-D-glucose-1,2-((13)C2) to a specific part of the plant, such as the root system in a hydroponic setup, researchers can trace the movement of this carbon throughout the plant. Analysis of ¹³C enrichment in different organs and biochemical fractions (sugars, amino acids, organic acids, structural carbohydrates) over time reveals the dynamics of carbon transport and allocation.

Research Finding: A study using maize (Zea mays) root cell cultures investigated carbon allocation under oxygen-deprived (hypoxic) conditions, which mimic waterlogged soil. The cultures were supplied with alpha-D-glucose-1,2-((13)C2). Under normal oxygen levels, a significant portion of the ¹³C label was incorporated into the TCA cycle and amino acid synthesis. Under hypoxia, the TCA cycle was strongly suppressed, and the ¹³C label was predominantly shunted into fermentation products like ethanol (B145695) and lactate (B86563), as well as into the amino acid alanine. This demonstrated a clear and rapid metabolic shift to ensure cell survival under stress.

Table 4. Distribution of ¹³C Label from alpha-D-glucose-1,2-((13)C2) into Major Metabolic Pools in Maize Root Cells under Normoxic vs. Hypoxic Conditions.
Metabolic Pool¹³C Enrichment under Normoxia (%)¹³C Enrichment under Hypoxia (%)Key Implication
Ethanol5.145.8Upregulation of fermentation
Lactate2.322.4Upregulation of fermentation
Citrate (B86180) (TCA Cycle)65.78.9Suppression of aerobic respiration
Alanine30.275.3Alternative carbon/nitrogen sink

Sucrose (B13894) is the primary form of transported sugar in most plants, while starch is the main storage carbohydrate. The synthesis of these molecules from glucose involves a series of enzymatic steps. Tracing with alpha-D-glucose-1,2-((13)C2) can illuminate the pathways leading to their formation and the extent of metabolic cycling.

When alpha-D-glucose-1,2-((13)C2) is metabolized through glycolysis and its products are used for gluconeogenesis to form sucrose (composed of a glucose and a fructose (B13574) unit), the ¹³C label can become "scrambled" due to the reversible action of enzymes like triose-phosphate isomerase. The degree of this scrambling, which can be precisely measured by NMR, provides quantitative information on the relative fluxes through different parts of the pathway. This allows researchers to dissect the intricate regulation of starch and sucrose synthesis.

Research Finding: In developing potato tubers (Solanum tuberosum), which are strong sinks for carbon, alpha-D-glucose-1,2-((13)C2) was used to study the conversion of glucose into starch. The ¹³C labeling patterns within the glucose units of the newly synthesized starch were analyzed. The results showed that a significant portion of the glucose molecules entering the starch synthesis pathway had first been catabolized through glycolysis and then resynthesized via gluconeogenesis. This indicated a high degree of metabolic flexibility and futile cycling, where pathways run simultaneously in opposite directions, which may be important for metabolic regulation.

Table 5. ¹³C Labeling Pattern in Glucose Moieties of Starch Synthesized from alpha-D-glucose-1,2-((13)C2) in Potato Tuber Discs.
Carbon Position in Starch GlucoseExpected Labeling (Direct Conversion)Observed Labeling (Relative Intensity)Inference
C1¹³CHighLabel scrambling via glycolysis/gluconeogenesis indicates significant metabolic cycling prior to storage. The presence of label at C5 and C6 confirms that the original C1-C2 bond was broken and the resulting triose phosphates were reassembled.
C2¹³CHigh
C3¹²CLow
C4¹²CLow
C5¹²CMedium
C6¹²CMedium

Metabolic Adaptations to Environmental Stressors in Plants

While direct studies specifically using alpha-D-glucose-1,2-((13)C2) in plant stress responses are not extensively detailed in the provided search results, the use of 13C-labeled glucose, in general, is a well-established method for metabolic flux analysis (MFA) in plants. researchgate.netslu.se These studies are crucial for understanding how plants adjust their metabolism to cope with environmental challenges such as heat, drought, and nutrient limitations. tum.de

Isotope labeling experiments, including those with [U-13C]glucose and [1-13C]glucose, have been instrumental in quantifying carbon flow through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in plant cells and tissues. researchgate.netfrontiersin.orgfrontiersin.org For instance, feeding [U-13C]glucose to apple fruit tissue discs at different developmental stages revealed that early in development, imported sugars are rapidly utilized to provide energy and carbon skeletons for growth. frontiersin.org As the fruit matures, metabolic activity and the incorporation of the 13C label into various metabolites decrease. frontiersin.org

By using specifically labeled glucose molecules, researchers can trace how carbon is re-allocated under stress. For example, changes in flux through the PPP can indicate an altered need for NADPH, which is vital for antioxidant defense. Similarly, shifts in the TCA cycle can reflect changes in energy demand and the biosynthesis of stress-related amino acids. The principles of these studies lay the groundwork for future research that could specifically leverage the unique labeling pattern of alpha-D-glucose-1,2-((13)C2) to gain more precise insights into plant stress metabolism.

In Vitro Cellular Metabolism Research

Studies on Cancer Cell Metabolic Reprogramming and the Warburg Effect

The phenomenon of cancer cells favoring glycolysis over oxidative phosphorylation, even in the presence of oxygen—a concept known as the Warburg effect or aerobic glycolysis—is a central focus of cancer metabolism research. d-nb.infoimrpress.comnih.govmdpi.comtjnpr.org The use of alpha-D-glucose-1,2-((13)C2) has proven to be a particularly effective tool for dissecting this metabolic reprogramming. researchgate.netmit.educreative-proteomics.com

When cancer cells metabolize alpha-D-glucose-1,2-((13)C2), the glycolytic pathway keeps both 13C atoms intact, leading to the production of M+2 labeled lactate. mit.edu In contrast, the oxidative branch of the pentose phosphate pathway (PPP) involves a decarboxylation step that removes the C1 carbon, resulting in the formation of M+1 labeled intermediates. mit.edu This clear distinction allows researchers to accurately quantify the relative fluxes between glycolysis and the oxidative PPP.

Studies have shown that [1,2-(13)C2]glucose provides highly precise estimations for fluxes in glycolysis and the PPP, outperforming the more commonly used [1-13C]glucose tracer. researchgate.net This precision is critical for identifying metabolic pathways that are differentially activated in cancer cells. d-nb.infomit.edu For example, metabolic flux analysis has revealed that in addition to the Warburg effect, some cancer cells exhibit enhanced activity in the oxidative PPP, malate (B86768) dehydrogenase, and isocitrate dehydrogenase. mit.edu Targeting these identified pathways with inhibitors has shown promise in selectively reducing the growth of cancerous cells. mit.edu

Research FindingCell Type/ModelTracer UsedKey Outcome
Enhanced Glycolysis and PPP FluxTumor Cell Line[1,2-(13)C2]glucoseProvided the most precise estimates for glycolysis and PPP fluxes. researchgate.net
Distinguishing Glycolysis vs. Oxidative PPPCancer Cells1,2-13C2-glucoseGlycolysis produces M+2 lactate, while the oxidative PPP results in M+1 intermediates. mit.edu
Identification of Enhanced PathwaysTumorigenic HMECs13C-MFAIdentified enhanced oxidative PPP, MDH, and IDH activity. mit.edu

Stem Cell Metabolism and Differentiation Pathways

The metabolic state of stem cells is intricately linked to their pluripotency and differentiation potential. nih.gov Isotopic tracers like alpha-D-glucose-1,2-((13)C2) are valuable for investigating these metabolic shifts. Studies have shown that naive human embryonic stem cells (hESCs) have a higher glycolytic flux compared to primed hESCs. nih.gov

By tracing the incorporation of 13C from [1,2-13C]glucose, researchers have observed increased labeling in lactate and most glycolytic intermediates in naive hESCs, indicating elevated glycolytic activity. nih.gov Furthermore, the increased production of M1 isotopologues of nucleotides from [1,2-13C]glucose suggests a higher flux through the oxidative PPP in naive hESCs. nih.gov This metabolic profile, characterized by high glycolysis and PPP activity, appears to be a feature of the pluripotent state and changes as cells differentiate. nih.govplathlab.org For instance, the transition from a naive to a primed pluripotent state in mouse embryonic stem cells involves the activation of the one-carbon metabolic pathway, which supports histone methylation. umich.edu

Understanding the metabolic pathways that govern stem cell fate is crucial for regenerative medicine. jmaj.jp The use of specifically labeled glucose tracers helps to delineate the metabolic networks that maintain pluripotency and drive differentiation into various cell lineages.

Research FindingCell TypeTracer UsedKey Outcome
Increased Glycolytic Flux in Naive StateNaive hESCs1,2-13C-glucoseHigher incorporation of 13C into lactate and glycolytic intermediates compared to primed hESCs. nih.gov
Elevated Oxidative PPP in Naive StateNaive hESCs1,2-13C-glucoseIncreased M1 isotopologues of nucleotides, indicating higher PPP flux. nih.gov
Metabolic Shift During DifferentiationHuman Pluripotent Stem Cells1,2-13C-glucoseChanges in glucose metabolism accompany the acquisition of the naive state and subsequent differentiation. plathlab.org

Immune Cell Metabolic Phenotypes and Activation

The metabolic state of immune cells is critical for their function and activation. frontiersin.org Metabolic flux analysis (MFA) using 13C-labeled substrates, including alpha-D-glucose-1,2-((13)C2), has become a key technique to quantify metabolic rewiring in immune cells like neutrophils and granulocytes. biorxiv.orgnih.govmdpi.com

For example, a Bayesian 13C-MFA approach using parallel tracer experiments with [1,2-13C]glucose, [U-13C]glucose, and other tracers has been employed to study the metabolism of granulocytes. biorxiv.org This method allows for the determination of fluxes through glycolysis and the pentose phosphate pathway, which are crucial for immune cell functions such as phagocytosis and the production of reactive oxygen species (ROS). frontiersin.orgbiorxiv.org

Studies on HL-60 cells, a model for neutrophils, have shown that glucose uptake and glycolytic flux decrease upon differentiation, while the TCA cycle flux remains constant. nih.gov Furthermore, in a porcine model of acute subdural hematoma and hemorrhagic shock, 13C-MFA revealed that hyperoxemia led to a reduction in TCA cycle activity in circulating granulocytes. frontiersin.orgnih.gov These findings highlight the dynamic metabolic adaptations of immune cells in response to differentiation cues and physiological stress.

Research FindingCell Type/ModelTracer UsedKey Outcome
Reduced TCA Cycle ActivityPorcine Granulocytes[1,2-13C2]glucose (part of a parallel tracer approach)Hyperoxemia was associated with decreased TCA cycle flux. frontiersin.orgnih.gov
Metabolic Changes with DifferentiationHL-60 Neutrophil-like cells13C-MFADecreased glucose uptake and glycolytic flux upon differentiation. nih.gov
Elucidation of PPP in Immune FunctionGranulocytes[1,2-13C]glucose (part of a parallel tracer approach)Bayesian 13C-MFA helps quantify PPP fluxes important for immune responses. biorxiv.org

Astrocytic Metabolism and Neuroenergetics in Cell Culture

Astrocytes play a vital role in brain energy metabolism and neurotransmitter homeostasis. tandfonline.comfrontiersin.org Isotopic labeling studies using 13C-labeled glucose are fundamental to understanding the metabolic interactions between astrocytes and neurons. nih.govfrontiersin.orgnih.gov While many studies have used [1-13C]glucose, the principles are extendable to other specifically labeled glucose molecules like alpha-D-glucose-1,2-((13)C2). frontiersin.orgfrontiersin.orgnih.gov

Cultured astrocytes exhibit high glycolytic activity. frontiersin.orgaginganddisease.org When incubated with [1-13C]glucose, astrocytes show a higher specific enrichment of lactate compared to neurons, confirming their more glycolytic nature. frontiersin.org Isotopic transient 13C-MFA has been applied to primary astrocyte cultures to estimate intracellular fluxes. nih.govfrontiersin.org These studies have quantified the flux of glucose into the pentose phosphate pathway and the significant activity of pyruvate carboxylase, an enzyme predominantly found in astrocytes. nih.govfrontiersin.org

Research FindingCell Type/ModelTracer UsedKey Outcome
High Glycolytic ActivityCultured Astrocytes[1-13C]glucoseHigher enrichment of lactate in astrocytes compared to neurons. frontiersin.org
Quantification of AnaplerosisPrimary Astrocyte Cultures[1-13C]glucoseSignificant flux through pyruvate carboxylase (PC/PDH ratio = 0.5). nih.govfrontiersin.org
Distinct Metabolic Pools in BrainRat Brain (in vivo)[1,2-13C2]glucoseRevealed two kinetically distinct pools of glutamate and significant CO2 fixation in glial cells. nih.gov

Ex Vivo Tissue and Organ Metabolism Studies

Studying metabolism in intact organs outside the body (ex vivo) provides a bridge between in vitro cell culture and in vivo studies. The perfusion of organs with media containing 13C-labeled substrates, such as alpha-D-glucose-1,2-((13)C2) or more commonly [U-13C]glucose, allows for the investigation of organ-specific metabolic pathways under controlled conditions. nih.govresearchgate.net

A notable application is in the preservation of organs for transplantation. Studies on porcine and human kidneys undergoing hypothermic machine perfusion (HMP) have used [U-13C]glucose to demonstrate active de novo metabolism even at low temperatures. nih.govresearchgate.netkuleuven.benih.govsemanticscholar.org The detection of 13C-labeled lactate, alanine, and even TCA cycle intermediates like glutamate confirms that the preserved organ is metabolically active. nih.govresearchgate.netnih.gov

These studies have shown that metabolism during HMP is more complex than previously thought, involving not just anaerobic glycolysis but also some level of aerobic metabolism. nih.govnih.gov For instance, in porcine kidneys, the presence of labeled glutamate indicated ongoing TCA cycle activity. nih.gov In human kidneys, the continued production of [U-13C]lactate highlighted ongoing anaerobic metabolism, particularly in kidneys from donation after circulatory death donors. nih.gov This type of research is crucial for optimizing organ preservation techniques and improving transplant outcomes.

Research FindingOrgan/TissueTracer UsedKey Outcome
Active de novo Metabolism in HMPPorcine Kidneys[U-13C]glucoseDemonstrated active glycolysis and TCA cycle activity during hypothermic perfusion. nih.govresearchgate.net
Ongoing Anaerobic MetabolismHuman Kidneys[U-13C]glucoseSustained production of [U-13C]lactate during HMP before transplantation. nih.gov
Complex Metabolism During PreservationPorcine Kidneys[U-13C]glucosePresence of non-glycolytic pathway derivatives suggests complex metabolism during HMP. nih.gov

Analysis of Resected Tissue Slices (e.g., Tumor Microenvironment, Organ-Specific Metabolism)

The use of alpha-D-glucose-1,2-((13)C2) in ex vivo studies with resected tissue slices provides a valuable platform for investigating the metabolic intricacies of specific tissues, such as the tumor microenvironment. This approach allows for controlled experiments on intact human tissue, preserving much of its native architecture and metabolic phenotype. diva-portal.org

In studies of the tumor microenvironment, this tracer helps to elucidate the metabolic reprogramming that is a hallmark of cancer. For instance, research has shown that cancer cells often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govmdpi.com By tracing the fate of the 13C-labeled glucose, researchers can quantify the flux through glycolysis versus oxidative phosphorylation. nih.govfrontiersin.org

Furthermore, analysis of resected tumor tissue infused with alpha-D-glucose-1,2-((13)C2) has been used to assess the activity of the pentose phosphate pathway relative to glycolysis. nih.gov This is crucial as the PPP provides cancer cells with precursors for nucleotide synthesis and NADPH for antioxidant defense. Studies have indicated that while glycolysis is significantly greater than PPP flux in some tumors, the presence of 13C-labeled Krebs cycle intermediates like glutamate and GABA signifies ongoing oxidative metabolism. nih.gov This suggests that malignant tumors can rely on both glycolysis and oxidative phosphorylation for survival and proliferation. nih.gov

The application of this tracer is not limited to cancer research. It is also instrumental in understanding organ-specific metabolism. For example, studies on intact human liver tissue slices have used 13C tracing to map a wide range of metabolic pathways, confirming known liver functions and uncovering new metabolic activities. diva-portal.org This ex vivo system allows for the investigation of glucose production, glycogenolysis, and the influence of various nutrients and hormones on hepatic metabolism, providing insights that are highly relevant to human physiology and diseases like diabetes and metabolic syndrome. diva-portal.org

Isolated Organ Perfusion Models for Mechanistic Metabolic Studies

Isolated organ perfusion models offer a dynamic system to study the metabolism of an entire organ in a controlled ex vivo environment. When perfused with a medium containing alpha-D-glucose-1,2-((13)C2), these models allow for detailed mechanistic studies of metabolic fluxes under various physiological and pathological conditions. researchgate.net

For example, isolated perfused rat hearts have been used to investigate carbohydrate metabolism. rsc.org By supplying the heart with 13C-labeled substrates, researchers can quantify the contributions of different fuels, such as glucose and lactate, to energy production via the TCA cycle. rsc.org This methodology is particularly useful for studying the metabolic response to conditions like ischemia-reperfusion injury or in models of diabetic cardiomyopathy. rsc.org

In the context of liver metabolism, isolated perfusion systems enable the study of gluconeogenesis, glycogenolysis, and the pentose phosphate pathway. physiology.orgresearchgate.net The use of alpha-D-glucose-1,2-((13)C2) and other labeled substrates allows for the quantification of fluxes through these pathways, providing a comprehensive picture of hepatic glucose metabolism. physiology.orgresearchgate.net

These models are also invaluable for investigating the metabolic interactions between different cell types within an organ. For instance, in the brain, which is composed of neurons and glial cells with distinct metabolic roles, isolated perfusion can help to dissect the specific metabolic functions of each cell type.

Animal Model Research

Animal models are indispensable for in vivo metabolic studies, and alpha-D-glucose-1,2-((13)C2) is a key tool in this research. These studies provide a systemic understanding of metabolism that is not possible with in vitro or ex vivo models.

In Vivo Metabolic Flux Analysis in Rodent Models (e.g., Brain, Liver, Skeletal Muscle)

In vivo metabolic flux analysis using alpha-D-glucose-1,2-((13)C2) in rodent models has yielded significant insights into the metabolism of various organs. By infusing the tracer intravenously and subsequently analyzing tissue extracts or using non-invasive techniques like magnetic resonance spectroscopy (MRS), researchers can map metabolic pathways in real-time. nih.govfrontiersin.orgnih.gov

In brain research, this tracer has been used to study regional differences in glucose metabolism. For instance, studies have compared the neuroenergetic function of the hippocampus and hypothalamus in mice, revealing distinct metabolic profiles. nih.gov Such research has shown that the hypothalamus can exhibit higher rates of aerobic glycolysis compared to the hippocampus. nih.gov Furthermore, in models of brain tumors, infusion of alpha-D-glucose-1,2-((13)C2) has allowed for the in situ analysis of metabolic fluxes in both the tumor and surrounding brain tissue, highlighting the metabolic adaptations of cancer cells in their native environment. nih.gov It has been noted that while [1,2-¹³C₂]glucose can be a suboptimal tracer for assessing Krebs cycle intermediates due to only half of the acetyl-CoA becoming labeled, the detection of multiplets in glutamate and GABA still signifies Krebs cycle activity. nih.gov

In the liver, this tracer is used to quantify fluxes through gluconeogenesis, the TCA cycle, and the pentose phosphate pathway. physiology.orgresearchgate.net These studies are critical for understanding metabolic diseases like diabetes and obesity. For example, research in mice has used this tracer in combination with other isotopes to develop microscale methods for assessing hepatic glucose and intermediary metabolism in conscious, unrestrained animals. physiology.org

Skeletal muscle metabolism, particularly in the context of exercise and insulin (B600854) resistance, is another area where alpha-D-glucose-1,2-((13)C2) has been applied. It allows for the measurement of glucose uptake and its subsequent fate through glycolysis and the TCA cycle.

Investigation of Metabolic Adaptations in Genetically Modified Organisms

Genetically modified organisms (GMOs) provide powerful models to understand the role of specific genes in metabolic regulation. The use of alpha-D-glucose-1,2-((13)C2) in these models allows for the precise quantification of metabolic fluxes, revealing the functional consequences of genetic alterations. nih.gov

For example, in mouse models of cancer with specific oncogenic mutations, this tracer can be used to study how these mutations rewire cellular metabolism to support tumor growth. nih.gov Similarly, in models of inherited metabolic disorders, it can help to elucidate the downstream effects of a particular enzyme deficiency.

Nutritional and Dietary Intervention Studies

For example, studies have examined the impact of high-fat versus low-fat diets on hepatic glucose metabolism and insulin sensitivity in rodents. By quantifying metabolic fluxes, researchers can pinpoint the specific pathways that are altered by the dietary intervention. physiology.org

Computational Modeling and Theoretical Frameworks for Alpha D Glucose 1,2 13 C2 Data

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is the cornerstone of interpreting data from ¹³C labeling experiments. It involves a suite of algorithms and software designed to calculate the rates of metabolic reactions within a biochemical network. The use of alpha-D-glucose-1,2-((13)C2) provides high-resolution data that, when processed with the appropriate computational tools, can yield precise flux estimations, particularly for central carbon metabolism.

Isotopomer Distribution Analysis (IDA) is a critical first step in the computational workflow of ¹³C-MFA. It involves the quantification of the relative abundances of different isotopomers of a metabolite, which are molecules that have the same number of isotopic atoms but at different positions. When cells are fed with alpha-D-glucose-1,2-((13)C2), the ¹³C labels are transferred to downstream metabolites, creating unique isotopomer patterns.

The metabolism of [1,2-¹³C₂]glucose through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) results in distinct labeling patterns in key intermediates and end products. For instance, its metabolism through glycolysis produces M+2 labeled lactate (B86563), while its entry into the PPP can result in M+1 labeled lactate. nih.gov The precise ratio of these labeled species provides a quantitative measure of the relative flux through these pathways.

Data processing begins with the measurement of mass isotopomer distributions (MIDs) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These MIDs represent the fractional abundance of molecules with a certain number of ¹³C atoms. For example, in a study of human hepatoma cells incubated with 30% enriched [1,2-¹³C₂]glucose, after 24-72 hours, 1.9% of lactate molecules had one ¹³C substitution (m1) and 10% had two ¹³C substitutions (m2). physiology.org

The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to isolate the labeling patterns derived solely from the alpha-D-glucose-1,2-((13)C2) tracer. This correction is a crucial data processing step that ensures the accuracy of the subsequent flux calculations.

Following data processing, computational flux estimation is performed to determine the set of metabolic fluxes that best explain the experimentally measured isotopomer distributions. This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by a metabolic model for a given set of fluxes.

The core of this process involves:

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the relationships between metabolites and reactions.

Carbon Transition Model: This model tracks the fate of each carbon atom from the substrate (alpha-D-glucose-1,2-((13)C2)) through the network of reactions to the measured metabolites.

Flux Estimation Algorithm: An optimization algorithm, often a variant of least-squares regression, is used to find the flux distribution that minimizes the sum of squared residuals between the measured and simulated labeling patterns.

The choice of alpha-D-glucose-1,2-((13)C2) as a tracer is particularly advantageous for resolving fluxes in the upper part of central carbon metabolism. Studies have shown that [1,2-¹³C₂]glucose provides the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway. nih.govnih.gov For instance, the use of [1,2-¹³C₂]glucose allows for the accurate determination of pentose cycle activity, which was found to be 5.73 +/- 0.52% of the glucose flux in one study. physiology.org

Network reconstruction can also be informed by the flux analysis results. Discrepancies between the model predictions and experimental data can highlight gaps in the existing metabolic network model, suggesting the presence of previously uncharacterized pathways or reactions.

A variety of specialized software platforms are available to facilitate the complex calculations involved in ¹³C-MFA. These platforms provide user-friendly interfaces for model construction, data input, flux estimation, and statistical analysis.

WUFlux: An open-source, MATLAB-based platform that is particularly user-friendly for those new to ¹³C-MFA. github.ionih.gov It offers templates for various microbial metabolic networks and can directly process mass spectrum data from derivatized amino acids. github.ionih.gov WUFlux can be used to analyze data from experiments using various carbon sources, including glucose. github.ionih.gov A study on Pseudomonas putida utilized WUflux to cross-validate flux calculations using data derived from 1,2-¹³C glucose. researchgate.net

Metatool: A long-standing tool for the structural analysis of metabolic networks. While not exclusively for ¹³C-MFA, it provides functionalities for analyzing elementary flux modes, which can be integrated with isotopic data for a more comprehensive understanding of metabolic capabilities.

INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software for ¹³C-MFA that supports both steady-state and non-steady-state flux analysis. nih.gov INCA has a graphical user interface for model construction and can handle data from both mass spectrometry and NMR. nih.gov It is capable of simulating complex labeling patterns and performing rigorous statistical analysis to determine the confidence intervals of the estimated fluxes. nih.gov

OpenMBL: An open-source modeling environment for systems biology that can be used for metabolic flux analysis. Its flexibility allows for the integration of various types of biological data, including isotopic tracer data.

These software packages have made ¹³C-MFA more accessible to a broader range of researchers, enabling the detailed investigation of metabolic phenotypes in a variety of biological systems using tracers like alpha-D-glucose-1,2-((13)C2).

Kinetic Isotope Effects (KIE) and Non-Steady-State Isotopic Tracing

While steady-state MFA is a powerful tool, a more nuanced understanding of metabolic dynamics can be achieved by considering kinetic isotope effects and employing non-steady-state isotopic tracing.

Kinetic Isotope Effects (KIE): The standard assumption in MFA is that the presence of ¹³C does not affect the rates of enzymatic reactions. However, in reality, bonds involving heavier isotopes like ¹³C are stronger and react more slowly. This phenomenon, known as the kinetic isotope effect, can introduce small biases in the measured isotopomer distributions.

For many reactions in central carbon metabolism, the KIE for ¹³C is relatively small and often considered negligible. However, for certain reactions, particularly those involving the cleavage of a C-C bond, the KIE can be more significant. The use of alpha-D-glucose-1,2-((13)C2) can lead to situations where neglecting KIEs may result in errors. For example, in the pyruvate (B1213749) dehydrogenase reaction, metabolism of tracers like 1,2-¹³C₂-glucose can result in a high fraction of unlabeled pyruvate, which is turned over at a higher rate, potentially leading to errors if KIEs are not accounted for. nih.gov Rigorous error assessment in ¹³C-MFA should, therefore, consider the potential impact of KIEs. nih.gov

Non-Steady-State Isotopic Tracing: Traditional MFA assumes that the metabolic system is at both a metabolic and isotopic steady state. However, many biological processes are dynamic, and reaching an isotopic steady state can be time-consuming or impractical. Non-steady-state isotopic tracing, also known as isotopically nonstationary MFA (INST-MFA), addresses this by analyzing the time-course of isotopic labeling in metabolites.

By fitting the dynamic labeling data to a kinetic model, INST-MFA can not only determine metabolic fluxes but also provide information about metabolite pool sizes and in vivo enzyme kinetics. The use of alpha-D-glucose-1,2-((13)C2) in INST-MFA experiments can provide detailed insights into the dynamics of glycolysis and the PPP. For example, in Chinese hamster ovary (CHO) cells, metabolites in the glycolysis pathway reached isotopic steady state for [1,2-¹³C]glucose within 1.5 hours. nih.gov Analyzing the transient labeling phase can reveal important information about the responsiveness of these pathways to environmental perturbations.

Integration of Isotopic Tracing Data with Multi-Omics Approaches

To gain a comprehensive understanding of cellular metabolism and its regulation, it is increasingly important to integrate data from multiple "omics" platforms. Isotopic tracing data from alpha-D-glucose-1,2-((13)C2) provides a functional readout of the metabolic state, which can be powerfully combined with genomics, transcriptomics, proteomics, and metabolomics data.

Systems biology models aim to create a holistic and predictive understanding of biological systems by integrating diverse datasets. The metabolic flux maps generated from alpha-D-glucose-1,2-((13)C2) experiments serve as a critical layer of information in these models.

By integrating flux data with:

Transcriptomics (RNA-seq): Changes in gene expression can be correlated with changes in metabolic fluxes, revealing transcriptional regulation of metabolic pathways.

Proteomics: The abundance of metabolic enzymes can be compared to the fluxes they catalyze, providing insights into post-transcriptional and allosteric regulation.

Metabolomics: The concentrations of metabolites can be integrated with flux data to understand thermodynamic constraints and the driving forces of metabolic reactions.

This integrated approach allows researchers to move beyond a simple description of the metabolic phenotype to a more mechanistic understanding of how metabolic fluxes are controlled. For instance, a study could use alpha-D-glucose-1,2-((13)C2) to quantify the flux through the PPP in cancer cells and then integrate this data with transcriptomic data to identify the transcription factors that regulate the expression of key PPP enzymes in response to oxidative stress.

Such systems biology models are invaluable for identifying key regulatory nodes in metabolic networks, which can be targeted for metabolic engineering applications or for the development of novel therapeutic strategies. The precise flux information provided by alpha-D-glucose-1,2-((13)C2) is a crucial component in the construction and validation of these comprehensive models.

Data Tables

Table 1: Software Platforms for ¹³C-MFA

Software Key Features Primary Application
WUFlux Open-source, MATLAB-based, user-friendly interface, templates for microbial metabolism. github.ionih.gov Steady-state ¹³C-MFA, particularly for microbial systems. github.ionih.gov
Metatool Analysis of elementary flux modes, structural network analysis. Stoichiometric network analysis, complementing ¹³C-MFA.
INCA Graphical user interface, supports steady-state and non-steady-state MFA, handles MS and NMR data. nih.gov Comprehensive ¹³C-MFA for a wide range of biological systems. nih.gov

| OpenMBL | Open-source, flexible modeling environment. | Systems biology modeling, including metabolic flux analysis. |

Table 2: Research Findings Using alpha-D-glucose-1,2-((13)C2)

Finding Biological System Reference
Provides the most precise flux estimates for glycolysis and the pentose phosphate pathway. Mammalian tumor cell line nih.govnih.gov
Pentose cycle activity was determined to be 5.73 +/- 0.52% of glucose flux. Human hepatoma cells (Hep G2) physiology.org
Metabolism can lead to errors in flux estimation if kinetic isotope effects are neglected. E. coli and S. cerevisiae (modeled) nih.gov

Data Fusion Strategies for Comprehensive Metabolic Phenotyping

To achieve a truly comprehensive understanding of a cell's metabolic phenotype, a single isotopic tracer, even one as informative as alpha-D-glucose-1,2-((13)C2), is often insufficient. Data fusion strategies, which involve integrating data from multiple sources, are employed to enhance the scope, accuracy, and resolution of metabolic flux maps. d-nb.info

A powerful and common data fusion approach in 13C-MFA is the use of parallel labeling experiments. d-nb.info In this strategy, a biological system is cultured under identical conditions, with the only difference being the isotopic tracer provided. For instance, one experiment might use alpha-D-glucose-1,2-((13)C2) to precisely map the upper parts of metabolism (glycolysis and PPP), while a parallel experiment uses [U-13C5]glutamine to better resolve fluxes in the TCA cycle and related pathways. researchgate.netd-nb.info The data from both experiments are then integrated into a single, comprehensive metabolic model. d-nb.info This combined dataset provides stronger constraints on the computational model, leading to more precise and reliable flux estimations across the entire central carbon metabolism network. d-nb.info

The table below illustrates a typical data fusion strategy for comprehensive metabolic phenotyping.

Data TypeInformation ProvidedFused withObjective
alpha-D-glucose-1,2-((13)C2) Tracing High-resolution fluxes for Glycolysis & PPP. researchgate.net[U-13C5]glutamine Tracing DataTo create a single, highly accurate flux map of central carbon metabolism. d-nb.info
Metabolite Concentrations (Metabolomics) Absolute pool sizes of intracellular metabolites. embopress.org13C-MFA Flux DataTo provide thermodynamic constraints and understand the relationship between metabolite levels and reaction rates.
Gene Expression Data (Transcriptomics) mRNA levels of metabolic enzymes.13C-MFA Flux DataTo identify regulatory control points in metabolic pathways and correlate gene expression with metabolic function.
NMR Spectroscopy Data Positional isotopomer distribution. nih.govMass Spectrometry DataTo improve the accuracy of labeling measurements and resolve complex isotopomer patterns. nih.gov

By computationally integrating these diverse datasets, researchers can construct a multi-layered and dynamic view of cellular metabolism, moving beyond a simple description of pathway activities to a more profound understanding of how metabolic phenotypes are regulated and maintained.

Q & A

Basic Research Question: What experimental protocols are recommended for quantifying α-D-glucose-1,2-((13)C2) in metabolic flux studies?

Answer:
To quantify α-D-glucose-1,2-((13)C2) in metabolic flux experiments:

  • Sample Preparation : Use centrifugation at 12,500 rpm to isolate supernatants from cell or tissue incubations, ensuring minimal contamination from cellular debris .
  • Detection Method : Employ a glucose analyzer with specificity for isotopic labeling, such as an immobilized oxidase-enzyme membrane system, to detect hydrogen peroxide generated from glucose oxidation .
  • Calibration : Include negative controls and standard preparations in the analysis sequence to account for background noise and instrument linearity .
  • Validation : Cross-check results with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment .

Advanced Research Question: How can isotopic interference from endogenous glucose pools be minimized in studies using α-D-glucose-1,2-((13)C2)?

Answer:
Isotopic dilution by endogenous glucose is a key challenge. Mitigation strategies include:

  • Pre-Incubation Depletion : Starve cell cultures of unlabeled glucose prior to introducing α-D-glucose-1,2-((13)C2) to reduce background signals .
  • Tracer Concentration Optimization : Use dose-response experiments to determine the minimal labeled glucose concentration required for detectable 13C enrichment without perturbing metabolic pathways .
  • Data Correction : Apply computational models (e.g., isotopomer spectral analysis) to adjust for natural abundance 13C and isotopic dilution effects .

Basic Research Question: Why is α-D-glucose-1,2-((13)C2) particularly suited for studying the non-oxidative pentose phosphate pathway (PPP)?

Answer:
The 13C labels at positions 1 and 2 enable tracking of carbon redistribution through PPP intermediates:

  • Isotopomer Tracing : The 1,2-13C2 label allows detection of transketolase and transaldolase activity via NMR or MS, as these enzymes redistribute carbons between sugar phosphates .
  • Pathway Discrimination : Unlike uniformly labeled glucose, the 1,2-13C2 configuration helps distinguish non-oxidative PPP flux from glycolytic or oxidative PPP contributions .

Advanced Research Question: How should researchers resolve contradictory data in metabolic flux studies using α-D-glucose-1,2-((13)C2)?

Answer:
Contradictions often arise from technical or biological variability:

  • Technical Replicates : Perform triplicate measurements using independent biological replicates to assess reproducibility .
  • Cross-Platform Validation : Compare results across complementary techniques (e.g., NMR for positional enrichment vs. MS for bulk isotopic ratios) .
  • Model Refinement : Use flux balance analysis (FBA) to test whether discrepancies arise from incomplete pathway annotations or kinetic assumptions .

Basic Research Question: What safety and handling protocols are critical when working with 13C-labeled glucose derivatives?

Answer:
While α-D-glucose-1,2-((13)C2) is non-hazardous, general lab safety practices apply:

  • Contamination Control : Use dedicated glassware and pipettes to avoid cross-contamination with unlabeled glucose .
  • Waste Management : Dispose of labeled waste separately to comply with institutional isotopic disposal guidelines .
  • Personal Protection : Wear gloves and lab coats to prevent skin contact, though toxicity is low .

Advanced Research Question: How can researchers optimize signal-to-noise ratios in NMR studies using α-D-glucose-1,2-((13)C2)?

Answer:

  • Pulse Sequence Selection : Use heteronuclear single quantum coherence (HSQC) or 2D 13C-1H correlation spectroscopy to enhance resolution in complex biological matrices .
  • Dynamic Nuclear Polarization (DNP) : Amplify weak 13C signals by coupling with hyperpolarized agents, particularly for in vivo applications .
  • Sample Preparation : Concentrate extracts to ≥1 mM 13C-glucose and remove paramagnetic ions (e.g., Fe³⁺) that broaden NMR peaks .

Basic Research Question: What are the limitations of using α-D-glucose-1,2-((13)C2) in long-term metabolic tracing experiments?

Answer:

  • Isotopic Dilution : Prolonged incubation leads to label dilution via endogenous glucose synthesis (e.g., gluconeogenesis), reducing signal clarity .
  • Pathway Crosstalk : Competing pathways (e.g., glycogen synthesis) may divert labeled glucose, requiring time-course sampling to capture dynamic flux .
  • Cost Constraints : 13C-labeled compounds are expensive, limiting large-scale or longitudinal studies .

Advanced Research Question: How can α-D-glucose-1,2-((13)C2) be integrated with other isotopic tracers for multi-omics flux analysis?

Answer:

  • Dual-Labeling : Combine with 2H-glucose or 15N-amino acids to simultaneously track carbon and nitrogen fluxes .
  • Multi-Omics Integration : Correlate flux data with transcriptomic/proteomic datasets to identify regulatory nodes in metabolic networks .
  • Computational Tools : Use platforms like INCA or Escher-Trace for integrated analysis of multi-isotope datasets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.